Cas no 1203035-99-7 (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea)

3-(1-ベンゾイル-1,2,3,4-テトラヒドロキノリン-6-イル)-1-ベンジル尿素は、複雑な分子構造を持つ有機化合物です。ベンゾイル基とベンジル尿素基がテトラヒドロキノリン骨格に結合した特徴的な構造を有し、高い分子多様性を示します。この化合物は医薬品中間体としての潜在的な応用が期待され、特に薬理活性を有する分子設計において有用な構築ブロックとなり得ます。結晶性の固体として安定性に優れ、有機溶媒への溶解性が良好であるため、化学合成プロセスにおける取り扱いが比較的容易です。また、芳香環系と飽和環が共存するハイブリッド構造により、特異的な分子認識能を発現する可能性を有しています。

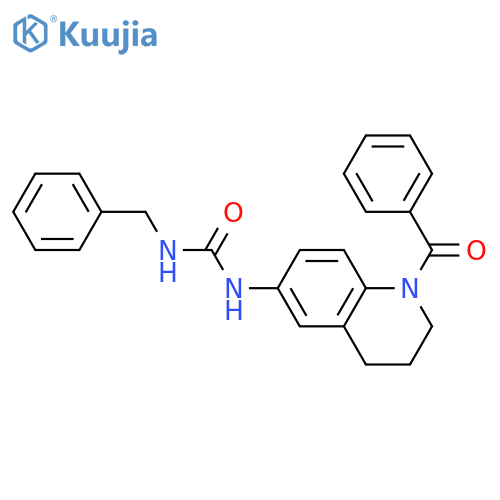

1203035-99-7 structure

商品名:3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea 化学的及び物理的性質

名前と識別子

-

- 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea

- 1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-benzylurea

- 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-benzylurea

- 1203035-99-7

- AKOS024512950

- F5534-0141

- VU0646763-1

-

- インチ: 1S/C24H23N3O2/c28-23(19-10-5-2-6-11-19)27-15-7-12-20-16-21(13-14-22(20)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29)

- InChIKey: PKBLHIMCKRUDFX-UHFFFAOYSA-N

- ほほえんだ: N(C1C=CC2=C(C=1)CCCN2C(=O)C1=CC=CC=C1)C(NCC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 385.17902698g/mol

- どういたいしつりょう: 385.17902698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 554

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5534-0141-5μmol |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-4mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-2μmol |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-20μmol |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-25mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-30mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-15mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-20mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-1mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5534-0141-3mg |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea |

1203035-99-7 | 3mg |

$63.0 | 2023-09-09 |

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea 関連文献

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1203035-99-7 (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-benzylurea) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量